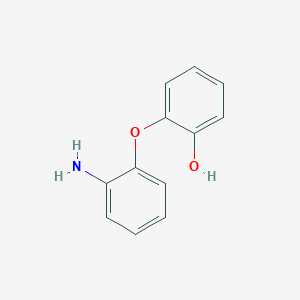
2-(2-Aminophenoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminophenoxy)phenol: is an organic compound that belongs to the class of phenols and anilines It consists of a phenol group (a hydroxyl group attached to a benzene ring) and an aniline group (an amino group attached to a benzene ring) connected through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 2-(2-Aminophenoxy)phenol involves the nucleophilic aromatic substitution of an aryl halide with an aminophenol.
Hydroxylation of Arylboronic Acids: Another method involves the hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant.
Industrial Production Methods: Industrial production of phenol derivatives often involves the use of diazonium salts. For example, aromatic primary amines can be treated with nitrous acid to form diazonium salts, which are then hydrolyzed to phenols .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(2-Aminophenoxy)phenol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Substitution: The phenol group in the compound makes it highly reactive towards electrophilic aromatic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Electrophilic Substitution: Nitric acid for nitration, bromine water for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro and bromo derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: 2-(2-Aminophenoxy)phenol is used as a building block in the synthesis of various bioactive natural products and conducting polymers. Its derivatives are important in the production of plastics, adhesives, and coatings .
Biology and Medicine: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects. It is also used in the synthesis of pharmaceuticals and other bioactive compounds .
Industry: In the industrial sector, this compound is used as an antioxidant, ultraviolet absorber, and flame retardant. Its ability to improve thermal stability and flame resistance makes it valuable in the production of various materials .
Mécanisme D'action
The mechanism of action of 2-(2-Aminophenoxy)phenol involves its interaction with molecular targets through its phenol and aniline groups. The compound can participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity. For example, it can act as a proteolytic agent, dissolving tissues on contact via proteolysis . Additionally, it can catalyze the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide and 5,6-dimethylbenzimidazole .
Comparaison Avec Des Composés Similaires
2-Aminophenol: Similar to 2-(2-Aminophenoxy)phenol but lacks the ether linkage.
4-Aminophenol: An isomer of 2-Aminophenol with the amino group in the para position.
Phenol: The parent compound with only a hydroxyl group attached to the benzene ring.
Uniqueness: this compound is unique due to its ether linkage, which imparts different chemical properties compared to its analogs. This linkage can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
91569-24-3 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-(2-aminophenoxy)phenol |
InChI |
InChI=1S/C12H11NO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,14H,13H2 |
Clé InChI |
XYUXUJSTFGWTOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)OC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


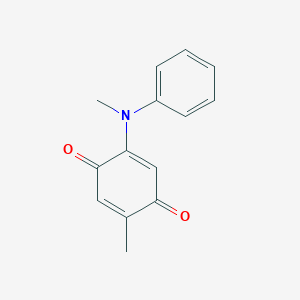
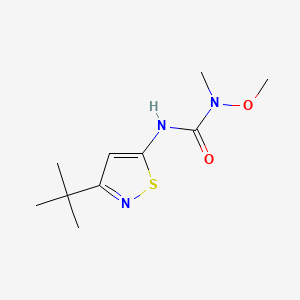
![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)



![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
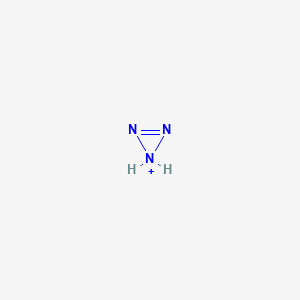
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)
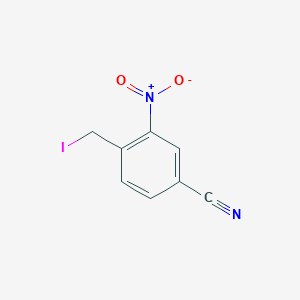
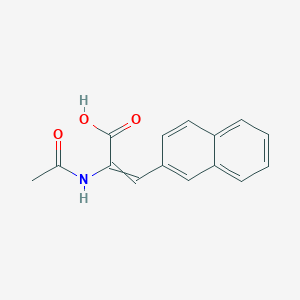
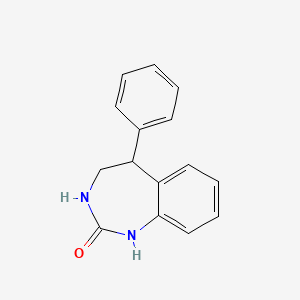
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
